molecular formula C17H17FN2O2S2 B2601328 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-06-8

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2601328
CAS No.: 868218-06-8
M. Wt: 364.45
InChI Key: JAAUJEPAGSCOCD-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 4,5-dihydro-1H-imidazole (2-imidazoline) core, a privileged scaffold in pharmaceutical development. Its structure is functionalized with a 4-fluorobenzenesulfonyl group, a motif commonly found in compounds with diverse biological activities , and a (4-methylbenzyl)sulfanyl side chain. The presence of the fluorobenzenesulfonyl moiety is particularly significant, as sulfonyl-containing structures are frequently explored in the design of bioactive molecules . The primary research application of this reagent is as a key synthetic intermediate. Researchers can utilize this compound to develop novel analogs for probing biological systems. The 2-imidazoline scaffold is of significant interest in neuroscience, as related structures have been identified as promising templates for developing metabolically robust positive allosteric modulators of the α1β2γ2GABA-A receptor, a key target for neurological disorders . Furthermore, 4-fluorobenzyl-substituted imidazole derivatives have been synthesized and investigated as potential calcium-channel blockers for cardiovascular research . This makes the compound valuable for synthesizing new chemical entities for screening against these and other therapeutic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13-2-4-14(5-3-13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAUJEPAGSCOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, including the formation of the imidazole ring and the introduction of the sulfonyl and sulfanyl groups. The synthetic route typically starts with the preparation of the imidazole core, followed by the addition of the fluorobenzenesulfonyl and methylphenylmethylsulfanyl groups under specific reaction conditions.

    Formation of the Imidazole Core: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the imidazole core with a fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.

    Addition of the Methylphenylmethylsulfanyl Group: The final step involves the reaction of the intermediate product with a methylphenylmethylsulfanyl reagent under appropriate conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl or sulfanyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzenesulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds, such as enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Properties

Compound Name R<sup>1</sup> (Sulfonyl Group) R<sup>2</sup> (Sulfanyl Group) Molecular Formula Key Properties/Applications
1-(4-Fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4-Fluorophenyl 4-Methylbenzyl C18H17FN2O2S2 High lipophilicity; potential enzyme inhibition
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 4-Nitrophenyl (electron-withdrawing) 4-Chlorobenzyl C16H13ClN3O4S2 Enhanced reactivity for nucleophilic substitution
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Phenyl 3,4-Dichlorobenzyl C16H13Cl2N2O2S2 Increased steric bulk; antimicrobial activity
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 3,4,5-Triethoxybenzoyl (electron-donating) 4-Methylbenzyl C24H30N2O4S Improved solubility; CNS-targeting potential

Key Observations:

  • Electron Effects: The 4-fluorobenzenesulfonyl group in the target compound provides moderate electron-withdrawing character, balancing reactivity and stability. In contrast, the nitro group in ’s compound enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution .
  • Biological Activity: Compounds with dichlorobenzyl groups () exhibit antimicrobial properties, suggesting that halogenation at R<sup>2</sup> may enhance bioactivity .

Crystallographic and Conformational Analysis

While direct crystallographic data for the target compound is unavailable, highlights that 4,5-dihydroimidazole derivatives adopt butterfly-like conformations with dihedral angles between substituents influencing packing and stability. The partial saturation in the dihydroimidazole core likely reduces planarity, impacting solid-state interactions .

Biological Activity

The compound 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈FNO₂S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : Not specified in the available literature.

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of sulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways like Wnt/β-catenin. In one study, a related compound demonstrated an IC50 value of 0.12 µM against HCT116 colorectal cancer cells, indicating potent inhibitory effects on tumor growth .

The proposed mechanism of action for sulfonamide derivatives typically involves:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of specific enzymes involved in tumor progression.
  • Disruption of Cell Signaling Pathways : By interfering with pathways such as Wnt/β-catenin, these compounds can reduce cell proliferation and induce apoptosis in cancer cells.

Preclinical Studies

In a series of preclinical evaluations, compounds structurally related to this compound were tested for their efficacy against various cancer cell lines. The results showed promising antitumor activity with minimal toxicity to normal cells .

CompoundCell LineIC50 (µM)Mechanism
Compound ASW4802.0β-Catenin inhibition
Compound BHCT1160.12Apoptosis induction
Compound CMCF75.0Cell cycle arrest

Toxicological Profile

While the antitumor efficacy is notable, the toxicological profile must also be considered. In vivo studies have reported potential side effects such as cataract formation in animal models when high doses are administered . This highlights the importance of optimizing dosage and delivery methods to minimize adverse effects while maximizing therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for the development of more effective derivatives. Modifications at the sulfonamide group or the imidazole ring can lead to variations in biological activity. For example:

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve membrane permeability.
  • Substituent Variations : Altering the methyl group on the phenyl ring can significantly affect binding affinity to target enzymes.

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